2-Methyl-3-phenylquinoxaline
Overview
Description
2-phenyl-3-methyl-Quinoxaline is a synthetic intermediate useful for pharmaceutical synthesis.
Properties
IUPAC Name |
2-methyl-3-phenylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAQDFDMDUFBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323945 | |
Record name | 2-Methyl-3-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10130-23-1 | |
Record name | 2-Methyl-3-phenylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-3-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Methyl-3-phenylquinoxaline act as a ligand in phosphorescent iridium(III) complexes for OLED applications?
A1: Yes, this compound (Hpqu) can serve as a cyclometalating ligand in the development of phosphorescent neutral iridium(III) complexes. [] These complexes, with a general formula of [Ir(C∧N)2(N∧NB)], incorporate Hpqu alongside other cyclometalating ligands like 2-phenylpyridine (Hppy) and 2-(2,4-difluoro-phenyl)pyridine (Hdfppy). [] Research has demonstrated that these complexes exhibit red emission, making them potentially suitable for use in Organic Light-Emitting Diodes (OLEDs). []
Q2: Does the structure of this compound influence its photophysical properties in iridium(III) complexes?
A2: Absolutely. The presence of the this compound ligand in iridium(III) complexes significantly impacts their photophysical properties. For instance, when compared to analogous complexes utilizing 2-(naphthalen-2-yl)pyridine as a ligand, the this compound-based complexes exhibit a larger band gap. [] This results in a blue-shifted emission, evident when comparing the emission maximum of this compound-based complex (λmax = 523 nm) to its naphthalene analogue (λmax = 577 nm) in acetonitrile solution. []
Q3: Are there any unexpected reactions observed with this compound when attempting to synthesize iridium(III) complexes?
A3: Interestingly, attempts to synthesize a homoleptic iridium(III) complex using this compound and Ir(acac)3 did not yield the expected cyclometalation product. [, ] Instead, an unusual annulation reaction occurred, leading to the formation of 1-methyl-4-phenylpyrrolo[1,2-a]quinoxaline. [, ] This reaction highlights the potential for this compound to undergo unanticipated transformations under specific reaction conditions. Further investigations identified Ir(acac)3 as a catalyst and glycerol as a reactant in this annulation process. [, ]
Q4: Can this compound be modified to tune the emission properties of iridium(III) complexes?
A4: Yes, modifications to the this compound structure can influence the emission properties of the resulting iridium(III) complexes. For instance, introducing a pyrene substituent at the 6 or 7 position of the this compound core leads to red-shifted emission compared to the unsubstituted complex. [] This modification allows for the development of deep-red emitting iridium(III) complexes, expanding the potential applications in OLED technology. []
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